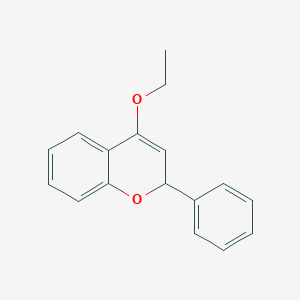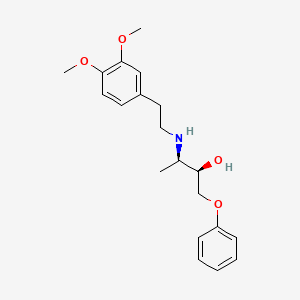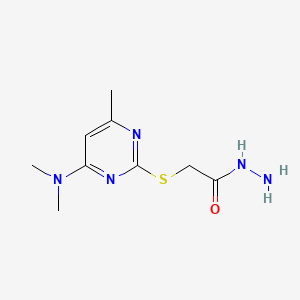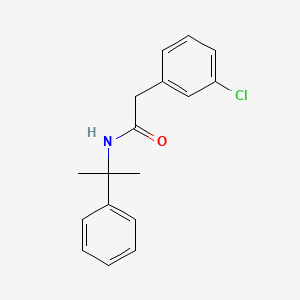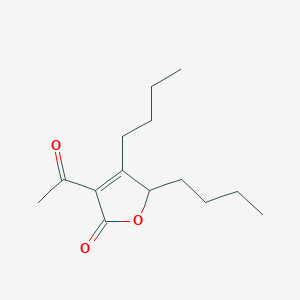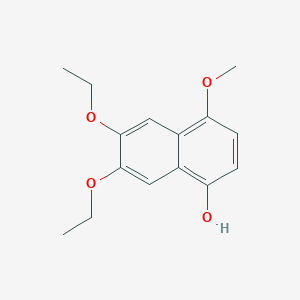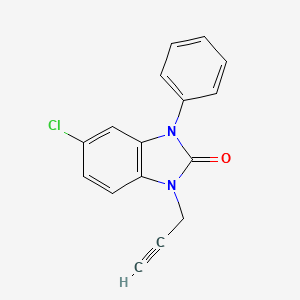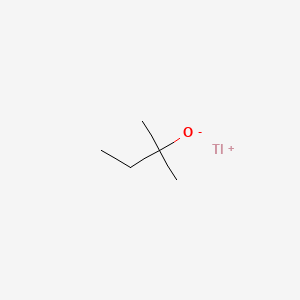
2-Butanol, 2-methyl-, thallium(1+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanol, 2-methyl-, thallium(1+) salt is an organothallium compound It consists of a thallium ion (Tl^+) bonded to 2-methyl-2-butanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 2-methyl-, thallium(1+) salt typically involves the reaction of 2-methyl-2-butanol with a thallium(I) salt, such as thallium(I) acetate or thallium(I) nitrate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thallium(I) ion. The general reaction can be represented as:
2-methyl-2-butanol+Tl(I) salt→2-Butanol, 2-methyl-, thallium(1+) salt
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butanol, 2-methyl-, thallium(1+) salt can undergo various chemical reactions, including:
Oxidation: The thallium(I) ion can be oxidized to thallium(III) under certain conditions.
Reduction: The compound can be reduced back to its constituent alcohol and thallium metal.
Substitution: The thallium ion can be replaced by other metal ions or functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are commonly employed.
Substitution: Various nucleophiles can be used to replace the thallium ion, depending on the desired product.
Major Products Formed
Oxidation: Thallium(III) compounds and oxidized organic products.
Reduction: 2-methyl-2-butanol and thallium metal.
Substitution: New organometallic compounds or functionalized organic molecules.
Scientific Research Applications
2-Butanol, 2-methyl-, thallium(1+) salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Butanol, 2-methyl-, thallium(1+) salt involves the interaction of the thallium ion with various molecular targets. Thallium ions can form strong bonds with sulfur and nitrogen-containing ligands, making them useful in coordination chemistry. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2-Butanol, 2-methyl-, sodium salt
- 2-Butanol, 2-methyl-, potassium salt
- 2-Butanol, 2-methyl-, lithium salt
Uniqueness
2-Butanol, 2-methyl-, thallium(1+) salt is unique due to the presence of the thallium ion, which imparts distinct chemical properties compared to its sodium, potassium, and lithium counterparts. Thallium’s ability to form stable complexes and its reactivity in various chemical reactions make this compound particularly valuable in specialized applications.
Properties
CAS No. |
75222-21-8 |
|---|---|
Molecular Formula |
C5H11OTl |
Molecular Weight |
291.52 g/mol |
IUPAC Name |
2-methylbutan-2-olate;thallium(1+) |
InChI |
InChI=1S/C5H11O.Tl/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1 |
InChI Key |
XKVXJYYZALRVPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)[O-].[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



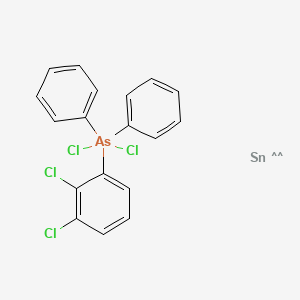
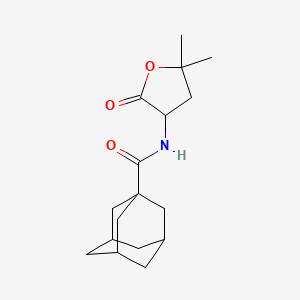
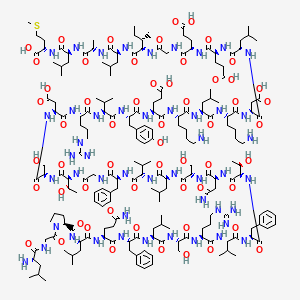
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
